molecular formula C9H5ClFN B3039684 3-Chloro-3-(4-fluorophenyl)acrylonitrile CAS No. 126417-77-4

3-Chloro-3-(4-fluorophenyl)acrylonitrile

Cat. No. B3039684
CAS RN: 126417-77-4
M. Wt: 181.59 g/mol
InChI Key: QYJZLGBSSYBYSY-UITAMQMPSA-N
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Description

3-Chloro-3-(4-fluorophenyl)acrylonitrile is a chemical compound with the empirical formula C9H5ClFN . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of 3-Chloro-3-(4-fluorophenyl)acrylonitrile involves a solution of 3-chloropropenal (1, 3.0 mmol) in 20 mL of dichloromethane, to which molecular iodine (3.0 mmol) is added . The mixture is stirred for 3-5 minutes, then 4 mL of 30% aqueous ammonia solution is added to the reaction mixture and stirred further for 45 minutes .


Molecular Structure Analysis

The molecular weight of 3-Chloro-3-(4-fluorophenyl)acrylonitrile is 181.59 . The SMILES string representation of the molecule is N#C/C=C(Cl)/C(C=C1)=CC=C1F .


Physical And Chemical Properties Analysis

3-Chloro-3-(4-fluorophenyl)acrylonitrile is a solid substance . Its empirical formula is C9H5ClFN and its molecular weight is 181.59 .

Scientific Research Applications

Crystal Structure Analysis

3-Chloro-3-(4-fluorophenyl)acrylonitrile, due to its fluorine atom, serves as a dipolarophile used in the construction of bioactive heterocycles. Its crystal structure plays a vital role in the study of organic transformations and in the synthesis of bioactive compounds, as well as in anti-cancer, anti-inflammatory, and cardiac therapies (Naveen et al., 2006).

Synthesis of Bioactive Derivatives

The compound is used in synthesizing thiazolidin-4-one derivatives, which demonstrate significant antioxidant activity. This application is crucial in the development of new therapeutic agents (El Nezhawy et al., 2009).

Spectroscopic Characterization

3-Chloro-3-(4-fluorophenyl)acrylonitrile derivatives are studied for their optical and spectroscopic characteristics, contributing to the field of materials science and molecular electronics. These studies help in understanding the effects of substituents on the electronic properties of acrylonitrile derivatives (Percino et al., 2011).

Anticancer Agent Synthesis

The compound is used to create novel 2,3-diphenyl acrylonitrile derivatives bearing halogens, showing considerable antiproliferative activity against human cancer cell lines. These findings are significant for developing selective anticancer agents (Li et al., 2018).

Fungicidal Activity

Research has been conducted on 2-[4-(4-fluorophenyl)thiazol-2-yl]-3-hydroxy-3-hydrocarbyloxy acrylonitriles synthesized using 3-Chloro-3-(4-fluorophenyl)acrylonitrile. These compounds exhibit significant fungicidal activity, particularly against Colletotrichum gossypii (De-long, 2010).

Copolymerization Studies

The compound is integral in copolymerization studies, where its derivatives are used in conjunction with other materials to create new polymeric materials with varied applications, including in surface treatments and material enhancements (Savittieri et al., 2019).

Molecular Interaction Studies

This chemical plays a role in understanding the binding interactions between small molecules and biological targets. For example, its derivatives are studied to evaluate their interaction with the fat mass and obesity-associated protein, providing insights into molecular recognition and potential therapeutic applications (Bai et al., 2020).

Safety And Hazards

The safety data sheet for 3-Chloro-3-(4-fluorophenyl)acrylonitrile indicates that it is a combustible liquid . It has a hazard classification of Acute Tox. 4 Oral . The safety information pictograms indicate a GHS07 signal word warning .

properties

IUPAC Name

(Z)-3-chloro-3-(4-fluorophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-9(5-6-12)7-1-3-8(11)4-2-7/h1-5H/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJZLGBSSYBYSY-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C#N)/Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-3-(4-fluorophenyl)acrylonitrile

CAS RN

126417-76-3
Record name 126417-76-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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